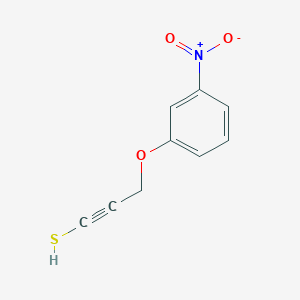
3-(3-Nitrophenoxy)prop-1-yne-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenoxy)prop-1-yne-1-thiol is an organic compound that belongs to the class of thiol-yne compounds These compounds are characterized by the presence of both a thiol group (-SH) and an alkyne group (-C≡C-) in their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenoxy)prop-1-yne-1-thiol typically involves the reaction of 3-nitrophenol with propargyl bromide in the presence of a base, followed by the introduction of a thiol group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of disulfides.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted alkyne derivatives.
Scientific Research Applications
3-(3-Nitrophenoxy)prop-1-yne-1-thiol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecular architectures through thiol-yne click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenoxy)prop-1-yne-1-thiol involves the formation of carbon-sulfur bonds through radical-mediated thiol-yne reactions. The thiol group reacts with the alkyne group in the presence of a radical initiator, leading to the formation of a thiyl radical. This radical then adds to the alkyne, resulting in the formation of a vinyl sulfide intermediate. The process can be photoinitiated, providing spatiotemporal control over the reaction .
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitrophenoxy)prop-1-yne: Lacks the thiol group but has similar reactivity due to the alkyne group.
3-(3-Nitrophenoxy)propane-1-thiol: Lacks the alkyne group but contains the thiol group.
3-(3-Nitrophenoxy)prop-2-yne-1-thiol: Similar structure but with a different position of the alkyne group.
Uniqueness
3-(3-Nitrophenoxy)prop-1-yne-1-thiol is unique due to the presence of both the thiol and alkyne groups, which allows it to participate in a wide range of chemical reactions, including thiol-yne click chemistry. This dual functionality makes it a versatile compound for various applications in synthetic chemistry and materials science .
Properties
CAS No. |
62582-14-3 |
|---|---|
Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-(3-nitrophenoxy)prop-1-yne-1-thiol |
InChI |
InChI=1S/C9H7NO3S/c11-10(12)8-3-1-4-9(7-8)13-5-2-6-14/h1,3-4,7,14H,5H2 |
InChI Key |
RSEOUHCXHLCURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CS)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate](/img/structure/B14529260.png)
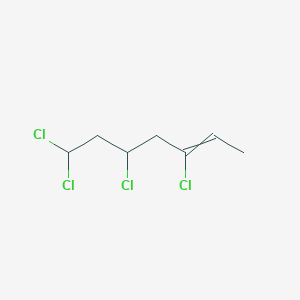
![Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]-](/img/structure/B14529269.png)
![[4-(Propan-2-ylidene)cyclohexylidene]propanedinitrile](/img/structure/B14529280.png)
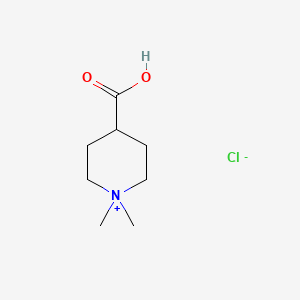
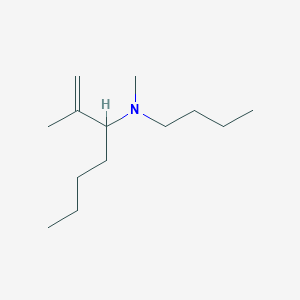

![N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide](/img/structure/B14529294.png)
![Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-](/img/structure/B14529297.png)
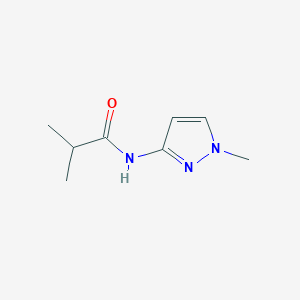
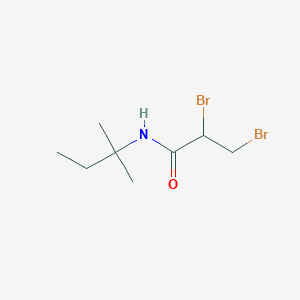
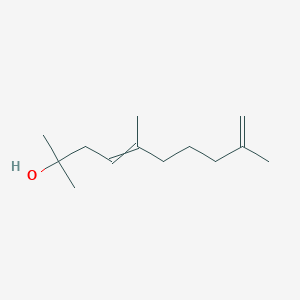
![5-[4-(4-Aminobutoxy)-2,5-dimethylphenoxy]pentan-1-amine](/img/structure/B14529335.png)
![4-Methyl-2-oxaspiro[4.4]non-3-en-1-one](/img/structure/B14529337.png)
